Cas no 197291-75-1 (9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin)
9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin Chemical and Physical Properties
Names and Identifiers
-
- 9-Piperazino Ofloxacin
- 9-Piperazino Ofloxac
- 10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- Ofloxacin impurity D
- Ofloxacin EP Impurity D
- (RS)-10-Fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- 10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid compound with 2,2,2-trifluoroacetic acid (1:1)
- 7H-Pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid, 10-fluoro-2,3-dihydro-3-methyl-9-(4-methyl-1-piperazinyl)-7-oxo-
- 6-fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
- 10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylicacid
- AKOS040768492
- UNII-8L87OH5G1Z
- A899506
- BCP25557
- (3RS)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido(1,2,3-de)-1,4-benzoxazine-6-carboxylic acid
- 6-Fluoro-2-methyl-7-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid
- Q27270711
- (S)-10-Fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid
- 10-Fluoro-9-(4-methylpiperazin-1-yl)-ofloxacin, (+/-)-
- 8L87OH5G1Z
- F19347
- STL454198
- 197291-75-1
- Ofloxacin specified impurity D [EP]
- OFLOXACIN IMPURITY D [EP IMPURITY]
- 9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin
-
- Inchi: 1S/C18H20FN3O4/c1-10-9-26-17-14(19)13(21-5-3-20(2)4-6-21)7-11-15(17)22(10)8-12(16(11)23)18(24)25/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)
- InChI Key: FHAKLRRIGREDDW-UHFFFAOYSA-N
- SMILES: FC1C2=C3C(C(C(C(=O)O)=CN3C(C)CO2)=O)=CC=1N1CCN(C)CC1
Computed Properties
- Exact Mass: 361.14400
- Monoisotopic Mass: 361.14378429g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 2
- Complexity: 634
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 73.3Ų
Experimental Properties
- PSA: 75.01000
- LogP: 1.54690
9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002202 |
197291-75-1 | ¥1579.55 | 2023-01-06 | ||||
| TRC | P480450-10mg |
9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin |
197291-75-1 | 10mg |
$6492.00 | 2023-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0002202-20mg |
Ofloxacin impurity D |
197291-75-1 | 20mg |
¥1324.1 | 2025-01-11 | ||
| A2B Chem LLC | AE96624-1mg |
9-Piperazino Ofloxacin |
197291-75-1 | > 95% | 1mg |
$424.00 | 2024-01-02 | |
| TRC | P480450-25mg |
9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin |
197291-75-1 | 25mg |
$ 7600.00 | 2023-09-06 |
9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin Related Literature
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin
Research Brief on 9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin (CAS: 197291-75-1)
In recent years, the development of novel fluoroquinolone derivatives has garnered significant attention in the field of chemical biology and pharmaceutical research. Among these, 9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin (CAS: 197291-75-1) has emerged as a promising candidate due to its enhanced antibacterial properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and clinical relevance.
The compound, a derivative of the well-known antibiotic ofloxacin, has been structurally modified to improve its pharmacokinetic and pharmacodynamic profiles. Recent studies have demonstrated that the introduction of a 4-methylpiperazino group at the 9-position and the removal of the 4-methylpiperazino group at the 10-position, along with the retention of a fluorine atom at the 10-position, significantly enhance its antibacterial activity against both Gram-positive and Gram-negative bacteria. These modifications also appear to reduce the incidence of resistance development, a critical challenge in antimicrobial therapy.
One of the key advancements in the research of this compound is its synthesis pathway. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel, high-yield synthesis method for 9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin, which involves a series of selective fluorination and piperazino substitution steps. This method not only improves the scalability of production but also ensures higher purity of the final product, addressing previous challenges in large-scale manufacturing.
In terms of mechanism of action, the compound retains the classic fluoroquinolone activity of inhibiting bacterial DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription. However, the structural modifications have been shown to enhance binding affinity to these enzymes, particularly in resistant bacterial strains. A 2022 in vitro study highlighted its superior efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli compared to parent compounds.
Clinical relevance is another critical area of investigation. Preliminary pharmacokinetic studies in animal models indicate that the compound exhibits improved oral bioavailability and tissue penetration, with a longer half-life than ofloxacin. These properties suggest potential for once-daily dosing in human applications. Furthermore, recent toxicity studies have reported a favorable safety profile, with no significant adverse effects observed at therapeutic doses. However, comprehensive human clinical trials are still pending, and further research is needed to validate these findings.
In conclusion, 9-Desfluoro-9-(4-Methyl-piperazino)-10-Des(4-methylpiperazino)-10-Fluoro Ofloxacin represents a significant advancement in the development of next-generation fluoroquinolones. Its enhanced antibacterial activity, reduced resistance potential, and improved pharmacokinetic properties position it as a promising candidate for addressing the growing challenge of antibiotic resistance. Future research should focus on advancing clinical trials and exploring its potential in combination therapies.
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